PTP1B Binding: Fragment Hit Structural Validation of the 4-Phenyloxan-4-ylmethyl Scaffold
The 4-phenyloxan-4-ylmethyl scaffold has been validated as a PTP1B ligand through X-ray crystallography. The fragment N-[(4-phenyloxan-4-yl)methyl]acetamide binds to PTP1B with an occupancy of 1.0 in the PanDDA refined structure (PDB 5QEA), confirming that the tetrahydropyran ring and the 4-phenyl substituent engage the enzyme's active-site cleft [1]. The target compound extends this fragment with an oxalamide-phenyl moiety, which is predicted to form additional hydrogen bonds via the second amide carbonyl, potentially enhancing binding affinity relative to the acetamide fragment. However, direct quantitative binding data (Ki/IC50) for the target compound against PTP1B are not publicly available as of the search date.
| Evidence Dimension | Crystallographic binding validation of 4-phenyloxan-4-ylmethyl scaffold |
|---|---|
| Target Compound Data | Contains 4-phenyloxan-4-ylmethyl group (crystallographically validated scaffold); quantitative PTP1B binding data not publicly available for the full oxalamide compound. |
| Comparator Or Baseline | N-[(4-phenyloxan-4-yl)methyl]acetamide (PDB 5QEA fragment hit) shows occupancy = 1.0 in PTP1B co-crystal structure. |
| Quantified Difference | Not quantifiable for target vs. fragment; scaffold validation only. |
| Conditions | X-ray diffraction at 1.743 Å resolution; PTP1B catalytic domain; PanDDA fragment screening. |
Why This Matters
Provides structural proof that the 4-phenyloxan-4-ylmethyl group is a validated PTP1B recognition element, supporting the use of the target compound in PTP1B-focused projects instead of unvalidated oxalamide analogs.
- [1] Keedy, D.A., Hill, Z.B., Biel, J.T., Kang, E., Rettenmaier, T.J., Brandao-Neto, J., Pearce, N.M., von Delft, F., Wells, J.A., Fraser, J.S. An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering. eLife, 7, e36307 (2018). PDB: 5QEA. View Source
